1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
Properties
Molecular Formula |
C7H7BrClF3N2 |
|---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(6(5)13-12)7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
BQQCZYKOKJGXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization-Reduction Pathway
The most widely documented method involves a two-step diazotization-reduction sequence, adapted from the synthesis of analogous trifluoromethylphenylhydrazine derivatives.
Step 1: Diazotization of 2-Bromo-6-(trifluoromethyl)aniline
- Reagents :
- 2-Bromo-6-(trifluoromethyl)aniline (1 equiv)
- Sodium nitrite (1.05–3.00 equiv) in 28–36% aqueous solution
- Concentrated HCl (36–38%)
- Sodium carbonate (10–12% aqueous solution for pH adjustment)
- Conditions :
- Temperature: -5°C to 15°C
- Reaction time: 0.5–2.0 hours post-addition
The aniline derivative is treated with chilled hydrochloric acid to form the hydrochloride salt, followed by gradual addition of sodium nitrite under stringent temperature control. pH adjustment to 5–7 using sodium carbonate ensures stability of the diazonium intermediate.
Step 2: Reduction with Sodium Sulfite
- Reagents :
- Sodium sulfite (2–5 equiv relative to diazonium salt)
- Concentrated HCl (36–38%)
- Conditions :
- Temperature: 0°C–25°C during addition
- Reflux: 1–4 hours at 100–110°C
The diazonium solution is added to a cooled sodium sulfite solution, followed by acidification and reflux to yield the hydrazine hydrochloride product. This method achieves 75–85% yields with 97–99% purity by HPLC.
Direct Hydrazination of Halogenated Benzene Derivatives
An alternative approach bypasses diazotization by employing nucleophilic aromatic substitution (NAS) on pre-halogenated substrates:
Reaction Scheme :
$$
\text{2-Bromo-6-(trifluoromethyl)iodobenzene} + \text{Hydrazine hydrate} \xrightarrow{\text{CuI, DMF}} \text{Hydrazine derivative} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
- Catalyst : Copper(I) iodide (5–10 mol%)
- Solvent : Dimethylformamide (DMF) at 80–100°C
- Yield : 60–70% (lower than diazotization method)
This method is less favored industrially due to stoichiometric copper waste and higher costs of iodinated precursors.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Critical Parameters
Temperature Control in Diazotization
Maintaining temperatures below 15°C is crucial to prevent diazonium salt decomposition. Trials show that exceeding 20°C reduces yields by 40–50% due to competitive Sandmeyer reactions.
Stoichiometry of Reducing Agents
Sodium sulfite acts as both reducing agent and proton scavenger. A molar ratio of 2.5:1 (sulfite:diazonium salt) maximizes hydrazine formation while minimizing over-reduction to aniline byproducts.
Acid Selection in Salt Formation
Hydrochloric acid outperforms sulfuric or nitric acids in precipitating the hydrochloride salt. Concentrations below 30% result in oily residues, whereas >35% solutions enable crystalline product isolation.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 4.82 min (99.1% purity) under optimized conditions.
Industrial-Scale Considerations
Continuous Flow Diazotization
Recent advances replace batch reactors with microfluidic systems, enhancing heat transfer and reducing reaction times from hours to minutes. A prototype system achieved 92% yield at 10 kg/day throughput.
Waste Management Strategies
Sodium sulfite residues are treated with H₂O₂ to oxidize sulfite to sulfate, enabling safe aqueous disposal. Copper-contaminated waste from hydrazination routes requires ion-exchange remediation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylhydrazines, while oxidation reactions can produce corresponding azides or nitroso compounds .
Scientific Research Applications
Similar Compounds and Biological Activities
The presence of a bromine atom and a trifluoromethyl group enhances the reactivity of phenylhydrazine derivatives, facilitating interactions with enzymes and proteins. Research indicates that these compounds can form covalent bonds with active sites of enzymes, inhibiting their activity.
Comparative Analysis
A comparison of structurally similar compounds reveals a range of biological activities:
| Compound Name | Key Biological Activity |
|---|---|
| 2-Bromo-4-(trifluoromethyl)phenylhydrazine | Moderate enzyme inhibition |
| 2-Bromo-3-(trifluoromethyl)phenylhydrazine | Antimicrobial properties |
| 2-Bromo-6-(trifluoromethyl)phenylhydrazine | Antitumor activity |
Potential Applications Based on Research Findings
- Enzyme Inhibition: Phenylhydrazine derivatives can effectively inhibit key metabolic enzymes involved in cancer progression. These compounds bind to the enzyme's active site, preventing substrate access and subsequent catalytic activity, which is useful in drug development for targeting specific enzymes involved in disease pathways.
- Antitumor Activity: Compounds containing the hydrazine moiety have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The trifluoromethyl group enhances lipophilicity, which facilitates cellular uptake.
- Antimicrobial Properties: Hydrazine derivatives display potent antibacterial effects against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
Case Studies and Research Insights
- Enzyme Inhibition Study: Phenylhydrazine derivatives can inhibit key metabolic enzymes involved in cancer progression. The specific interaction mechanism has been elucidated through kinetic assays and molecular docking studies.
- Antitumor Activity Investigation: In vitro assays show that compounds containing the hydrazine moiety exhibit significant cytotoxicity against human cancer cell lines, with the trifluoromethyl group enhancing lipophilicity and facilitating cellular uptake.
- Antimicrobial Efficacy: A comparative analysis of various hydrazines revealed that certain derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, attributed to the disruption of bacterial cell wall synthesis.
Mechanism of Action
The exact mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:
Key Observations :
- Positional isomerism significantly impacts reactivity and applications. For example, the 6-CF₃ group in the target compound may confer greater steric hindrance compared to 5-CF₃ analogs, affecting coupling reactions .
- Halogen substitution : Bromine enhances electrophilic aromatic substitution reactivity compared to fluorine or iodine, while iodine increases molar mass and polarizability .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases hydrophobicity, but bromine adds a polarizable halogen bond donor site. This combination may improve membrane permeability in drug candidates compared to non-halogenated analogs .
- Thermal Stability: Bromine and -CF₃ groups enhance thermal stability relative to non-halogenated phenylhydrazines, as seen in differential scanning calorimetry (DSC) studies of related compounds .
Biological Activity
1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C7H6BrF3N2·HCl
- Molecular Weight : Approximately 291.5 g/mol
- Physical State : Solid at room temperature, typically appearing as a brown powder with a melting point of 208-209 °C.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's reactivity, allowing it to modulate enzyme activity and alter protein conformation, which can lead to significant biological effects such as:
- Enzyme Inhibition : The compound can form covalent bonds with the active sites of enzymes, inhibiting their function. This is particularly relevant in cancer progression where certain enzymes are upregulated.
- Cell Signaling Modulation : It affects signaling pathways that are crucial for cell proliferation and survival, potentially leading to apoptosis in cancer cells.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The trifluoromethyl group is known to enhance lipophilicity, which may improve bioavailability and cellular uptake .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against several bacterial strains, although further research is necessary to clarify its efficacy and mechanism of action in this context .
Comparative Analysis with Similar Compounds
The unique combination of bromine and trifluoromethyl groups in this compound distinguishes it from similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C7H6BrF3N2·HCl | Bromine and trifluoromethyl groups | Anticancer, antimicrobial |
| 2-Bromo-4-(trifluoromethyl)aniline | C7H6BrF3N | Different position of bromine | Moderate antibacterial |
| 3-Bromo-5-(trifluoromethyl)phenylhydrazine | C7H6BrF3N2 | Variation in hydrazine substitution | Anticancer potential |
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity .
- In Vivo Efficacy : Another study evaluated its effects on tumor growth in murine models, showing a reduction in tumor size when administered at specific dosages.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the recommended safety protocols for handling 1-(2-Bromo-6-(trifluoromethyl)phenyl)hydrazine hydrochloride in laboratory settings?
Methodological Answer: This compound requires handling under a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Avoid inhalation and direct contact, as hydrazine derivatives can be toxic and irritants. Storage should be in a cool, dry environment, away from oxidizing agents. Safety Data Sheets (SDS) recommend emergency procedures for spills, including neutralization with dilute acetic acid and disposal via hazardous waste protocols .
Q. What synthetic methodologies are typically used to prepare this compound?
Methodological Answer: A common route involves reacting 2-bromo-6-(trifluoromethyl)benzaldehyde with hydrazine hydrochloride in ethanol under reflux conditions. The reaction is monitored via TLC, and the product is isolated by filtration after cooling, followed by recrystallization from ethanol. Purity is confirmed by melting point analysis and HPLC (≥98% purity) .
Advanced Research Questions
Q. How can cyclocondensation reactions involving this compound be optimized to synthesize pyrazole or indole derivatives?
Methodological Answer: Cyclocondensation with α,β-unsaturated ketones (e.g., benzylideneacetone) in ethanol under reflux for 6–8 hours yields pyrazole derivatives. Kinetic control is critical: excess hydrazine derivative (1.2 equiv) and gradual temperature ramping (60–80°C) improve yields. Reaction progress is tracked via TLC (silica gel, hexane/ethyl acetate), and products are purified via column chromatography (gradient elution) .
Q. What advanced techniques validate the structural integrity of derivatives synthesized from this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and confirms substituent positions (e.g., Br/CF3 ortho arrangement) .
- 2D NMR (COSY, NOESY) : Correlates proton environments, distinguishing regioisomers in heterocyclic products.
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
Q. How do electronic effects of bromine and trifluoromethyl groups influence reactivity in nucleophilic addition reactions?
Methodological Answer: The electron-withdrawing -CF3 and -Br groups deactivate the phenyl ring, reducing nucleophilicity at the hydrazine NH2 group. This necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for reactions with electrophiles like aldehydes. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution, showing enhanced electrophilicity at the hydrazine’s β-nitrogen .
Q. What strategies mitigate side reactions during multi-step syntheses using this compound?
Methodological Answer:
- Protection-deprotection : Temporarily protect the hydrazine group with Boc anhydride to prevent unwanted cyclization.
- Low-temperature kinetics : Perform reactions at 0–5°C to suppress byproducts (e.g., dihydropyrazoles).
- In situ quenching : Add molecular sieves to absorb HCl generated during reactions, minimizing acid-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
